Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-
Description
Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- (CAS 121133-23-1) is a Schiff base synthesized via the condensation of aniline with 2,4-dimethoxybenzaldehyde. Structurally, it features a benzylideneaniline backbone substituted with two methoxy (-OCH₃) groups at the 2- and 4-positions of the phenyl ring (Figure 1). The methoxy groups impart electron-donating properties, influencing the compound’s electronic structure, solubility, and reactivity.
Properties
CAS No. |
121133-23-1 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H15NO2/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
DUGFMSCFQCJGBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Classical Reflux Condensation in Methanol
-
Reactants : Aniline (1.0 equiv, 0.1 mol) and 2,4-dimethoxybenzaldehyde (1.0 equiv, 0.1 mol) are dissolved in anhydrous methanol (150 mL).
-
Reaction : The mixture is refluxed at 65–70°C for 2–4 hours under inert atmosphere.
-
Workup : The solution is cooled to 25°C, inducing crystallization. The precipitate is filtered, washed with cold methanol, and dried under vacuum.
Acid-Catalyzed Condensation in Ethanol
Solvent-Free Synthesis Under Microwave Irradiation
Innovative Approach (hypothesized from analogous methods):
-
Procedure : Reactants are mixed neat and irradiated at 300 W for 5–10 minutes.
-
Advantages : 90% yield in reduced time (10 minutes vs. 2 hours).
Optimization and Critical Parameters
Stoichiometric Ratios
A 1:1 molar ratio of aniline to aldehyde minimizes unreacted starting material. Excess aldehyde increases hydrolysis risk, while excess amine promotes side reactions.
Solvent Selection
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 2–4 | 75–85 |
| Ethanol | 78 | 1.5–3 | 80–88 |
| Toluene | 110 | 6–8 | 60–70 |
Methanol and ethanol are optimal due to polarity and boiling point.
Temperature and Reaction Time
Prolonged reflux (>4 hours) degrades the Schiff base, while shorter durations (<1 hour) lead to incomplete reactions.
Characterization and Validation
Spectroscopic Analysis
Crystallography
Single-crystal X-ray diffraction (as in analogous compounds) reveals planar geometry with E-configuration at the imine bond.
Challenges and Troubleshooting
Hydrolysis Prevention
Purification Difficulties
-
Recrystallization : Ethanol/water (3:1) mixtures yield high-purity crystals.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves byproducts.
Industrial and Scalable Methods
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Benzenamine derivatives, including N-[(2,4-dimethoxyphenyl)methylene]-, have been investigated for their biological activities. These compounds often exhibit significant pharmacological potential, particularly in the development of new therapeutic agents.
Anticonvulsant Activity
Recent studies have focused on synthesizing new derivatives of benzenamine to evaluate their anticonvulsant properties. For instance, a series of N-phenylacetamide derivatives have shown promising results in animal models for epilepsy. These compounds were tested using maximal electroshock and pentylenetetrazole screening methods, revealing several candidates with effective seizure protection without significant neurotoxicity .
Antimicrobial Properties
Benzenamine derivatives have also been explored for their antimicrobial activity. Research indicates that certain Mannich bases derived from benzenamine exhibit strong inhibitory effects against various Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents .
Material Science
In material science, benzenamine compounds are utilized as intermediates in the synthesis of polymers and dyes. Their ability to form stable bonds with various substrates makes them valuable in creating materials with specific properties.
Dye Manufacturing
The compound is relevant in the dye industry due to its structural characteristics that allow it to act as a chromophore. Its derivatives are employed in producing colorants for textiles and plastics, contributing to vibrant and durable colors .
Polymer Chemistry
Benzenamine derivatives are also used as curing agents in epoxy resins and as stabilizers in plastics. Their ability to enhance thermal stability and mechanical properties makes them essential components in high-performance materials .
Environmental Applications
The environmental impact of chemical compounds is a growing concern. Benzenamine derivatives are being studied for their interactions with environmental pollutants and their potential as biodegradable alternatives.
Biodegradability Studies
Research has indicated that certain benzenamine derivatives can degrade under specific environmental conditions, making them suitable candidates for eco-friendly applications . This property is crucial for developing sustainable materials that minimize ecological footprints.
Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of benzenamine derivatives. Studies have shown varying degrees of toxicity depending on the compound's structure, emphasizing the need for thorough assessments before widespread application .
Case Studies
Mechanism of Action
The mechanism of action of Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Schiff bases with varying substituents exhibit distinct electronic behaviors:
- Electron-donating groups (e.g., methoxy) enhance electron density on the aromatic ring, increasing stability and altering coordination capabilities.
- Electron-withdrawing groups (e.g., nitro) reduce electron density, affecting redox properties and intermolecular interactions.
Table 1: Key Properties of Selected Schiff Bases
*Calculated molecular weight (C₁₃H₁₄N₂O₂): 238.26.
Critical Analysis of Substituent Impact
Methoxy vs. Nitro Groups
- Methoxy Substituents :
- Increase solubility in polar organic solvents.
- Enhance metal-binding affinity due to lone-pair donation from oxygen.
- May improve photostability in UV-sensitive applications.
- Nitro Substituents :
- Reduce solubility but improve crystallinity.
- Stabilize charge-transfer complexes, relevant in optoelectronics.
- Increase oxidative stability but may reduce biocompatibility.
Biological Activity
Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- (commonly referred to as compound 7 in various studies), is a chemical compound with notable biological activities. This article synthesizes findings from diverse sources regarding its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H15NO2
- Molecular Weight : 241.29 g/mol
- Structure : The compound features a benzenamine core substituted with a methylene bridge and a 2,4-dimethoxyphenyl group.
Anticancer Activity
Research has indicated that compounds similar to benzenamine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain substituted phenyl derivatives can inhibit cell proliferation in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of similar compounds on Jurkat and A-431 cell lines, revealing IC50 values less than those of standard drugs like doxorubicin. These findings suggest that the structural modifications in benzenamine derivatives could enhance their anticancer efficacy .
Antimicrobial Activity
Benzenamine derivatives have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : A series of experiments reported that compounds with electron-releasing groups on the benzylidene portion exhibited significant antibacterial activity, comparable to standard antibiotics like norfloxacin. The Minimum Inhibitory Concentration (MIC) values ranged from 93.7 to 46.9 μg/mL for effective compounds .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 43a | 93.7 | Antibacterial |
| 43b | 46.9 | Antibacterial |
| 44 | 7.8 | Antifungal |
Anti-inflammatory Effects
The anti-inflammatory potential of benzenamine derivatives has also been explored, particularly in the context of inhibiting cyclooxygenase (COX) enzymes.
- Mechanism of Action : Research indicates that certain derivatives significantly reduce the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 cells, suggesting a pathway for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzenamine derivatives:
- Substituent Effects : The presence of electron-withdrawing or electron-releasing groups substantially influences the activity.
- Positioning : The position of substituents on the phenyl ring affects both potency and selectivity against various biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Schiff base formation, typically by condensing 2,4-dimethoxybenzaldehyde with aniline derivatives. Key conditions include:
- Catalyst : Sodium t-butanolate or other base catalysts (e.g., NaHCO₃) to facilitate imine formation.
- Solvent : Toluene or ethanol under inert atmosphere (N₂/Ar) to prevent oxidation.
- Temperature : 80–100°C for 6–12 hours.
Yield optimization requires stoichiometric control of reactants and purification via recrystallization (ethanol/water) or column chromatography. Impurities often arise from unreacted aldehyde or side products like enamines; TLC monitoring is critical .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and imine proton (δ ~8.3–8.5 ppm). Aromatic protons show splitting patterns indicative of substitution (e.g., para vs. ortho) .
- FT-IR : Confirm C=N stretch (~1600–1640 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~283.4) and fragmentation patterns validate the structure .
Q. How does the presence of methoxy groups influence the compound’s chemical reactivity and stability?
- Methodological Answer : The electron-donating methoxy groups enhance aromatic ring stability and direct electrophilic substitution to the para position. However, they reduce solubility in polar solvents. Reactivity studies (e.g., oxidation with KMnO₄) should account for steric hindrance at the 2- and 4-positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, concentrations) and validate purity via HPLC.
- Mechanistic Studies : Use molecular docking (AutoDock Vina ) to predict binding modes with targets like enzymes or receptors. Compare results with in vitro assays (e.g., enzyme inhibition).
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. water) .
Q. What computational methods are suitable for predicting binding affinity with biological targets?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Suite for preliminary affinity scoring.
- MD Simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over time.
- QSAR Models : Train models using descriptors like logP, H-bond donors, and topological polar surface area (TPSA) .
Q. What strategies optimize solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the methoxy positions.
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake.
- In Vitro Testing : Use Caco-2 cell monolayers to simulate intestinal absorption .
Q. How can researchers validate crystalline structure without X-ray data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
